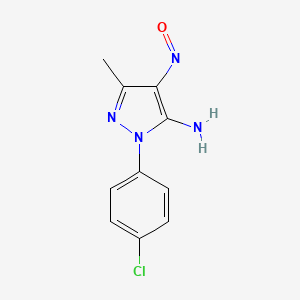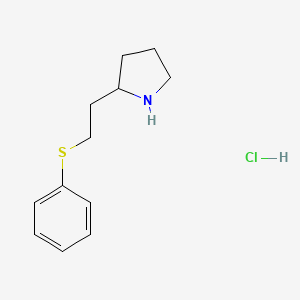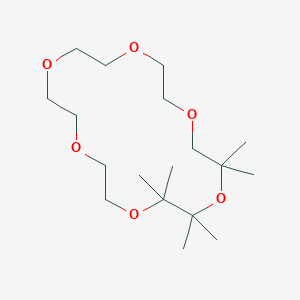![molecular formula C16H34O3 B14414232 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol CAS No. 81546-37-4](/img/structure/B14414232.png)
2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol: is a chemical compound with the molecular formula C16H34O3 . It is characterized by its unique structure, which includes a dodecyl group (a twelve-carbon chain) attached to an ethoxyethanol backbone. This compound is often used in various industrial and research applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of dodecanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as potassium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-2 atmospheres .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound into simpler alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium; temperatures around 60°C.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; temperatures around 0°C to 25°C.
Substitution: Halides, amines; solvents like dichloromethane or ethanol; temperatures around 25°C to 50°C.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Simpler alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
Chemistry: 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products. It is also employed as a solvent in organic synthesis .
Biology: In biological research, this compound is used to study the interactions between lipids and proteins due to its amphiphilic nature. It can also be used in the formulation of liposomes for drug delivery .
Medicine: It is also investigated for its role in targeted drug delivery systems .
Industry: In industrial applications, this compound is used as an emulsifying agent in the production of cosmetics, detergents, and lubricants. Its ability to stabilize emulsions makes it valuable in various formulations .
Mecanismo De Acción
The mechanism of action of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol primarily involves its interaction with lipid membranes. The dodecyl group integrates into the lipid bilayer, while the ethoxyethanol moiety interacts with the aqueous environment. This amphiphilic nature allows the compound to alter membrane fluidity and permeability, which can affect various cellular processes .
Comparación Con Compuestos Similares
2-{2-[(Octyl)oxy]ethoxy}ethan-1-ol: Similar structure but with an eight-carbon chain instead of twelve.
2-{2-[(Hexyl)oxy]ethoxy}ethan-1-ol: Similar structure but with a six-carbon chain.
2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: The uniqueness of 2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol lies in its longer carbon chain, which enhances its hydrophobic interactions and makes it more effective as a surfactant and emulsifying agent compared to its shorter-chain analogs .
Propiedades
Número CAS |
81546-37-4 |
|---|---|
Fórmula molecular |
C16H34O3 |
Peso molecular |
274.44 g/mol |
Nombre IUPAC |
2-(2-dodecan-2-yloxyethoxy)ethanol |
InChI |
InChI=1S/C16H34O3/c1-3-4-5-6-7-8-9-10-11-16(2)19-15-14-18-13-12-17/h16-17H,3-15H2,1-2H3 |
Clave InChI |
RAFVNNPRGJPBFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)





![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)


![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)

![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)
